![molecular formula C14H12ClNO4S B2496719 Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate CAS No. 221242-82-6](/img/structure/B2496719.png)
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the interplay of various chemical reactions, including condensation, oxidation, and substitution reactions. For instance, the synthesis of similar sulfonamide derivatives involves intricate steps that ensure the introduction of specific functional groups into the molecular framework, potentially involving intermediates and catalytic conditions that optimize yield and purity.
Molecular Structure Analysis
X-ray diffraction studies provide critical insights into the molecular structure of compounds. They reveal conformational details, such as planar, equatorial, or skew conformations influenced by steric and conjugative effects, as well as intramolecular interactions like hydrogen bonding and sulfur-oxygen interaction. These structural nuances impact the compound's reactivity and physical properties.
Chemical Reactions and Properties
Compounds similar to "Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate" participate in various chemical reactions, including Michael-type nucleophilic addition, which can lead to the formation of diverse derivatives. Their reactivity is often influenced by the presence of functional groups, such as sulfonamides and esters, enabling a range of chemical transformations.
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. Intramolecular interactions, such as hydrogen bonding, play a crucial role in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are dictated by the molecular framework and the nature of functional groups present in the compound. Studies focusing on similar compounds highlight the impact of substituents on reactivity and stability, providing a basis for understanding the behavior of "this compound."For further details and in-depth insights into each aspect mentioned, the following references are invaluable:
- Á. Kucsman, I. Kapovits, I. Kövesdi, A. Kălmăn, & L. Párkányi (1984). Intramolecular sulphur(IV)-oxygen interaction in sulphoxides and sulphilimines with 2-methoxycarbonyl-phenyl and 2-nitrophenyl groups: an X-ray study. Journal of Molecular Structure, 127, 135-148. Link.
- Masaharu Kimura, S. Hourai (2005). Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Crystallographic Communications. Link.
- S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss (2016). Experimental and computational approaches of a novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate. Journal of Molecular Structure, 1115, 33-54. Link.
Aplicaciones Científicas De Investigación
Molecular Structure Studies
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate's molecular structure and interactions have been a subject of study. For instance, the molecular structures of various compounds exhibiting S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contact, similar in structure to this compound, were investigated by X-ray diffraction. This research sheds light on planar, equatorial, and skew conformations influenced by steric and conjugative effects and sulphur(II)—oxygen interaction (Kucsman et al., 1984).
Catalytic Applications
In another study, the use of methyl benzoate, which shares a structural similarity with this compound, was explored in the Friedel–Crafts Acylation of Aromatics. This process, catalyzed by superacidic trifluoromethanesulfonic acid, yields benzophenone derivatives (Hwang et al., 2000).
Enzyme-Catalyzed Reactions
The cyclization of compounds similar to this compound, mediated by liver microsomes, has also been a focus of research. This study contributes to understanding enzyme-catalyzed reactions and their influence on the variation of incubation conditions (Kamal et al., 1988).
Synthesis and Tautomerism
Research has also been conducted on the synthesis and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives, including compounds structurally related to this compound. These studies provide insights into the conformational similarities and differences of such compounds and their tautomeric forms, which have implications in various chemical and pharmaceutical applications (Branowska et al., 2022).
Biodegradation Studies
The biodegradation of chlorimuron-ethyl and its degradation pathway by specific bacterial strains was investigated. This study is relevant since it involves the transformation of compounds like this compound and provides insights into environmental and ecological implications of such chemical compounds (Li et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVBCORTLFISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
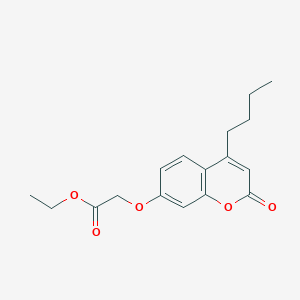
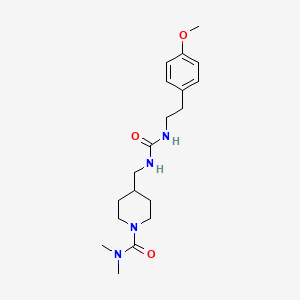
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)
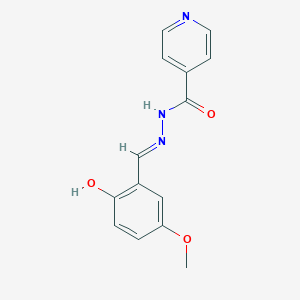
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)
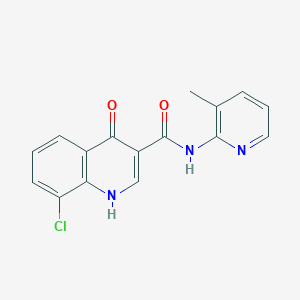
![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
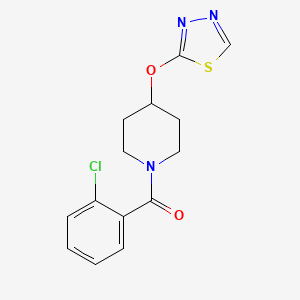
![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)
![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)